

UR-MB-355 as a GPR3 Ligand: A Technical Guide

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Compound of Interest

Compound Name: UR-MB-355

Cat. No.: B12376878

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Introduction

G protein-coupled receptor 3 (GPR3) is an orphan receptor that exhibits high constitutive activity, primarily through the G α s signaling pathway, leading to elevated intracellular cyclic adenosine monophosphate (cAMP) levels. Its involvement in a range of physiological processes, including neuronal function, oocyte maturation, and metabolism, as well as its implication in pathological conditions such as Alzheimer's disease, has made it an attractive target for therapeutic intervention. **UR-MB-355** is a potent fluorescent ligand for GPR3, derived from the selective GPR3 inverse agonist AF64394. This technical guide provides an in-depth overview of **UR-MB-355** as a GPR3 ligand, including its binding characteristics, the signaling pathways it modulates, and detailed experimental protocols for its study.

Quantitative Data Presentation

The pharmacological characteristics of **UR-MB-355** and other key GPR3 ligands are summarized in the tables below. This data facilitates a comparative analysis of their potency and efficacy at the GPR3 receptor.

Table 1: Binding Affinities of GPR3 Ligands

Compound	Ligand Type	Receptor(s)	Affinity Metric	Value	Reference
UR-MB-355	Fluorescent Ligand	GPR3, GPR6, GPR12	pKd	6.99 (for GPR3)	[1]
AF64394	Inverse Agonist	GPR3	plC50	7.3	[2]
Cannabidiol	Inverse Agonist	GPR3, GPR6, GPR12	-	-	[3]

Table 2: Functional Potencies of GPR3 Ligands

Compound	Ligand Type	Assay	Potency Metric	Value	Reference
Diphenyleneiodonium chloride	Agonist	cAMP Accumulation	EC50	1 μ M	[4]
3-trifluoromethoxy analog of DPI (Compound 32)	Agonist	cAMP Accumulation	EC50	260 nM	[5] [6]
AF64394	Inverse Agonist	cAMP Biosensor	EC50	161 nM	[7]

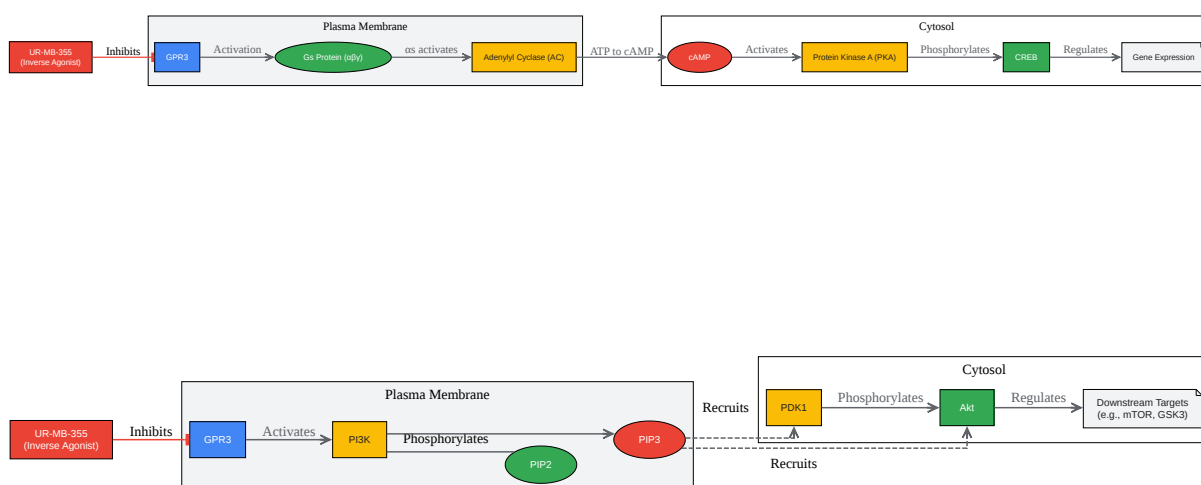
GPR3 Signaling Pathways

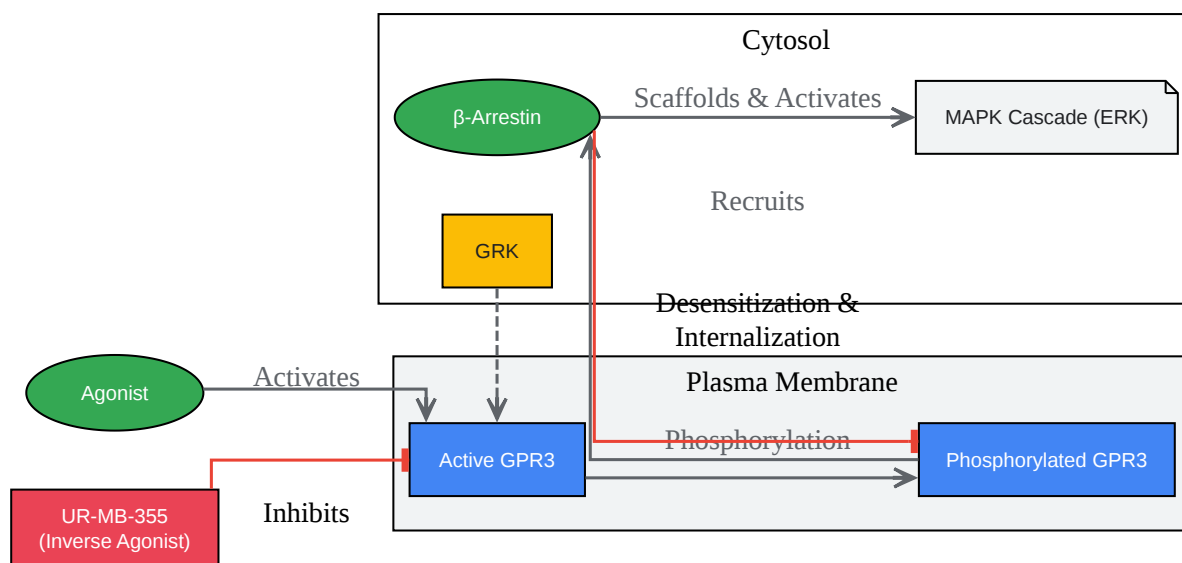
GPR3 activation, either constitutively or by an agonist, initiates a cascade of intracellular events through various signaling pathways. **UR-MB-355**, as an inverse agonist, is expected to

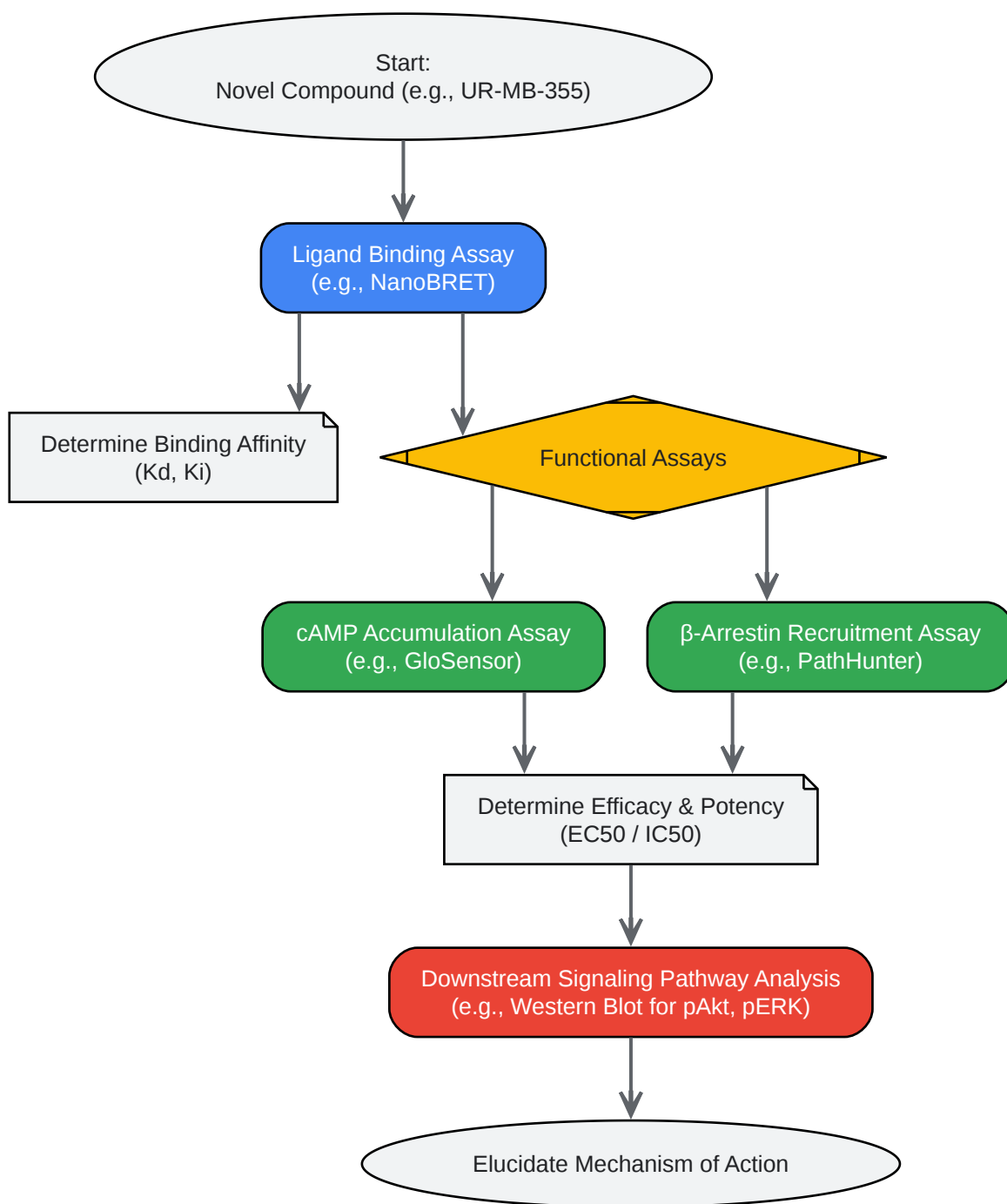
suppress the basal activity of these pathways. The primary signaling cascades associated with GPR3 are detailed below.

G α s-cAMP-PKA Signaling Pathway

This is the canonical signaling pathway for GPR3. Constitutive or agonist-induced activation of GPR3 leads to the activation of the G α s subunit, which in turn stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to various cellular responses.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)







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